molecular formula C13H14BrN3O B2529395 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol CAS No. 2380009-81-2

3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol

Cat. No. B2529395
CAS RN: 2380009-81-2
M. Wt: 308.179
InChI Key: DNKAJUAYGGOOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol, also known as BPP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPP is a small molecule that belongs to the family of pyrimidine derivatives and has a molecular weight of 340.26 g/mol. In

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting this enzyme, 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol can disrupt the cell cycle and inhibit the growth of cancer cells. 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol can induce apoptosis, or programmed cell death, in cancer cells. 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has also been shown to inhibit the migration and invasion of cancer cells, which could be useful in preventing the spread of cancer. In addition, 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been found to reduce the production of inflammatory mediators in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol in lab experiments is its high purity and stability. 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol can be synthesized in good yield and purity, making it a reliable compound for use in scientific research. However, one limitation of using 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol, particularly in vivo.

Future Directions

There are several future directions for the study of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol. One potential direction is the development of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol-based anticancer drugs. 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer therapies. Another potential direction is the study of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been found to have anti-inflammatory properties, and further research could explore its potential as a treatment for these conditions. Finally, more research is needed to fully understand the mechanism of action and safety of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol, particularly in vivo.

Synthesis Methods

3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 5-bromopyrimidine-2-carboxylic acid with thionyl chloride to form 5-bromopyrimidine-2-yl chloride. This intermediate is then reacted with (R)-1-phenylethanol in the presence of a base to obtain 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol in good yield and purity.

Scientific Research Applications

3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been shown to have antiviral activity against certain viruses, including herpes simplex virus type 1 and 2.

properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-11-8-16-13(17-9-11)15-7-6-12(18)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKAJUAYGGOOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.